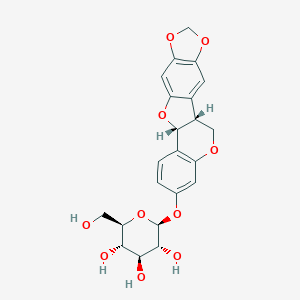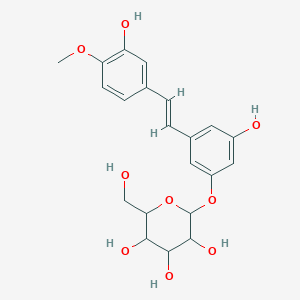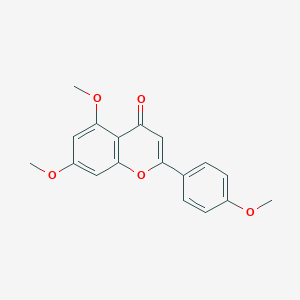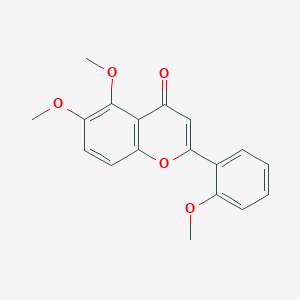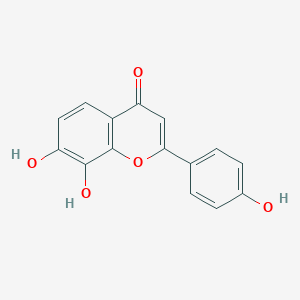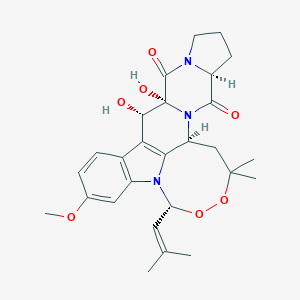
Verruculogen
Vue d'ensemble
Description
Le verruculogène est une mycotoxine produite par certaines souches d'Aspergillus, appartenant à une classe de 2,5-dicétopipérazines naturelles . Il s'agit d'un analogue annulé du cyclo(L-tryptophane-L-proline), qui fait partie de la classe la plus abondante et structurellement diversifiée des produits naturels tryptophane-proline 2,5-dicétopipérazine . Le verruculogène est connu pour ses propriétés neurotoxiques, provoquant des tremblements chez les souris et agissant comme un puissant bloqueur des canaux potassiques activés par le calcium .
Applications De Recherche Scientifique
Verruculogen has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study calcium-activated potassium channels due to its potent blocking activity . In biology, this compound is studied for its neurotoxic effects and its role in modifying the electrophysiological properties of human nasal epithelial cells . In medicine, it is used to investigate the mechanisms of tremor and other neurological conditions .
Mécanisme D'action
Target of Action
Verruculogen primarily targets the GABA (Gamma-Aminobutyric Acid) system in the central nervous system (CNS) . GABA is a major inhibitory neurotransmitter in the CNS, and its primary role is to reduce neuronal excitability .
Mode of Action
This compound interacts with its target by decreasing the levels of GABA in the CNS . This decrease in GABA levels is believed to be the primary mechanism through which this compound induces its effects .
Biochemical Pathways
The decrease in GABA levels caused by this compound affects the GABAergic pathways in the CNS . This disruption can lead to a variety of downstream effects, including increased neuronal excitability and induction of tremors .
Pharmacokinetics
It is known that this compound is a mycotoxin produced by certain strains of aspergillus, and it may be found in contaminated cereal crops such as oats, barley, millet, corn, and rice . Therefore, it can be inferred that this compound can be absorbed through ingestion of contaminated food.
Result of Action
The primary result of this compound’s action is the induction of tremors in animals . This is believed to be due to the loss of inhibitory GABA function in the CNS, leading to increased neuronal excitability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of this compound in the environment is dependent on the presence of certain strains of Aspergillus that produce this mycotoxin . Additionally, the consumption of contaminated food can influence the bioavailability and thus the efficacy of this compound .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Verruculogen interacts with various biomolecules, particularly enzymes and proteins. It is a potent blocker of calcium-activated potassium channels . This interaction with potassium channels plays a significant role in its biochemical activity .
Cellular Effects
This compound has been found to modify the electrophysiological properties of human nasal epithelial cells . It decreases the transepithelial resistance and increases potential differences . It also produces tremors in mice due to its neurotoxic properties .
Molecular Mechanism
This compound inhibits potassium transport by blocking the calcium-induced activation signal and precludes potassium from entering the selectivity filter . This mechanism of action is how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed in studies where it was found to decrease GABA levels in mouse central nervous system . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a concentration of 10^-8 M, this compound had effects similar to the whole filtrate . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
It is known that this compound is a product of the secondary metabolism of certain strains of Aspergillus .
Transport and Distribution
It is known that this compound is associated with both mycelium and conidia extracts .
Subcellular Localization
Given its interactions with potassium channels and its effects on the electrophysiological properties of cells , it can be inferred that this compound may localize to regions of the cell where these channels are present.
Méthodes De Préparation
La synthèse totale du verruculogène implique une borylation C-H contrôlée par ligand . Cette méthode a été appliquée à la synthèse du verruculogène et de son dérivé isoprényl, la fumitrémorginine A . La voie de synthèse comprend plusieurs étapes, telles que la fonctionnalisation C-H en position C6 de l'indole, ce qui est difficile en raison de la réactivité préférentielle de l'indole en positions C2, C3 et C7 . La synthèse est réalisée par une série de réactions impliquant divers réactifs et conditions, y compris l'utilisation de catalyseurs à l'iridium et de l'hexane comme solvant .
Analyse Des Réactions Chimiques
Le verruculogène subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la borylation C-H contrôlée par ligand est une réaction clé dans la synthèse du verruculogène .
Applications de la recherche scientifique
Le verruculogène a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine. Il est utilisé comme outil de recherche pour étudier les canaux potassiques activés par le calcium en raison de son activité de blocage puissante . En biologie, le verruculogène est étudié pour ses effets neurotoxiques et son rôle dans la modification des propriétés électrophysiologiques des cellules épithéliales nasales humaines . En médecine, il est utilisé pour étudier les mécanismes du tremblement et d'autres affections neurologiques .
Mécanisme d'action
Le mécanisme d'action du verruculogène implique l'inhibition des canaux potassiques activés par le calcium . Cette inhibition entraîne une diminution des niveaux de GABA dans le système nerveux central, ce qui provoque des tremblements . Le verruculogène exerce ses effets en se liant à des cibles moléculaires spécifiques, notamment les canaux potassiques activés par le calcium et les récepteurs du GABA .
Comparaison Avec Des Composés Similaires
Le verruculogène fait partie d'une famille d'alcaloïdes qui comprend la fumitrémorginine A, la fumitrémorginine B et d'autres alcaloïdes de type fumitrémorginine . Ces composés partagent des caractéristiques structurales similaires, telles que la présence d'un cycle endoperoxyde à huit chaînons . Le verruculogène est unique en raison de ses puissantes propriétés neurotoxiques et de sa capacité à bloquer les canaux potassiques activés par le calcium . D'autres composés similaires comprennent les tryprostatines, les cyclotryprostatines et les spirotryprostatines .
Propriétés
IUPAC Name |
23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O7/c1-14(2)11-20-29-18-12-15(35-5)8-9-16(18)21-22(29)19(13-26(3,4)37-36-20)30-24(32)17-7-6-10-28(17)25(33)27(30,34)23(21)31/h8-9,11-12,17,19-20,23,31,34H,6-7,10,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXYHMMJJCTUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1N2C3=C(C=CC(=C3)OC)C4=C2C(CC(OO1)(C)C)N5C(=O)C6CCCN6C(=O)C5(C4O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925965 | |
| Record name | 10,10a-Dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methylprop-1-en-1-yl)-1,10,10a,14,14a,15b-hexahydro-5H,12H-3,4-dioxa-5a,11a,15a-triazacycloocta[1,2,3-lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12771-72-1 | |
| Record name | 10,10a-Dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methylprop-1-en-1-yl)-1,10,10a,14,14a,15b-hexahydro-5H,12H-3,4-dioxa-5a,11a,15a-triazacycloocta[1,2,3-lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5R-(5alpha,10 alpha,10aalpha,14aalpha,15balpha))-1,10,10a,14,14a,15b-Hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-5H,12H-3,4-dioxa-5a,11a,15a-triaza cyclooct (1m) indeno (5,6-b)fluorene-11,15(2H,13H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


